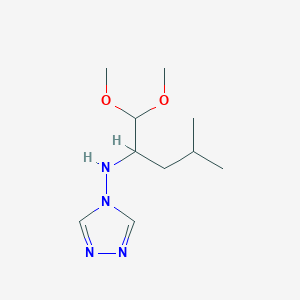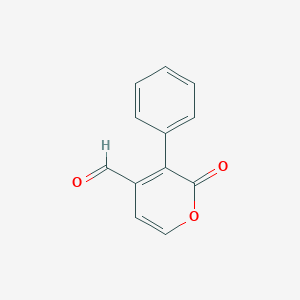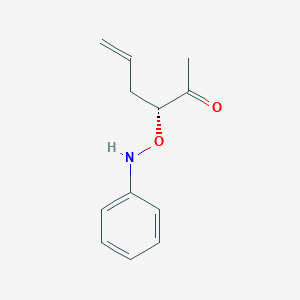![molecular formula C16H24N2O3 B12521671 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 687635-75-2](/img/structure/B12521671.png)
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O3 It is a benzaldehyde derivative that features a methoxy group and a piperazine moiety
Méthodes De Préparation
The synthesis of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate.
Synthetic Route: The 3-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with 4-methylpiperazine to form the desired product.
Analyse Des Réactions Chimiques
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can be compared with similar compounds, such as:
4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline: This compound has a similar structure but features an aniline group instead of an aldehyde group.
4-Methoxy-3-[3-(4-methylpiperazin-1-yl)methyl]benzaldehyde: This compound has a methyl group instead of a propoxy group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
687635-75-2 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)12-16(15)20-2/h4-5,12-13H,3,6-11H2,1-2H3 |
Clé InChI |
UIQSXFRSFWMZJH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=C(C=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)


![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
